Citral

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol.

Solubility in alcohol: 1 mL in 7 mL 70% alcohol

In water, 1.34X10+3 mg/L at 37 °C

1340 mg/L @ 25 °C (exp)

Solubility in water, g/100ml at 25 °C: 0.059 (very poor)

Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Properties

Citral exhibits promising antimicrobial properties against bacteria, fungi, and parasites []. Studies have demonstrated its effectiveness in inhibiting the growth of various foodborne pathogens like E. coli and Salmonella []. Additionally, citral shows antifungal activity against species responsible for spoilage in fruits and vegetables []. Research suggests that citral disrupts microbial membranes and interferes with their metabolic processes []. This makes it a potential candidate for developing natural food preservatives and antimicrobials in pharmaceuticals.

Anti-inflammatory and Antioxidant Effects

Citral possesses anti-inflammatory properties, potentially reducing inflammation and associated diseases like arthritis and inflammatory bowel disease []. Studies suggest it may achieve this by inhibiting the production of inflammatory mediators []. Furthermore, citral exhibits antioxidant activity, scavenging free radicals that contribute to cellular damage and chronic diseases [].

Antitumor Potential

Research is exploring the potential of citral in cancer prevention and treatment. Studies have shown that citral can induce cell death in various cancer cell lines []. The exact mechanisms are under investigation, but they might involve inhibiting cancer cell proliferation and promoting apoptosis (programmed cell death) []. However, more research is required to understand its efficacy and safety in humans.

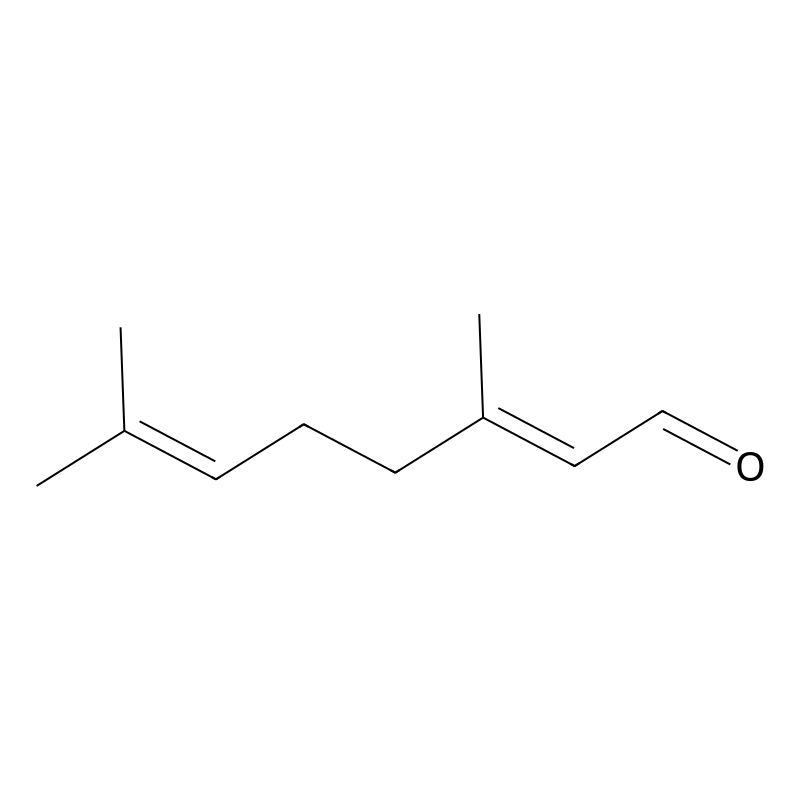

Citral is an acyclic monoterpene aldehyde, primarily recognized for its strong lemon scent. It consists of two geometric isomers: geranial (trans-citral) and neral (cis-citral), which are often found in varying proportions in natural sources. Citral is predominantly extracted from the essential oils of several plants, including lemongrass, lemon myrtle, and Litsea cubeba, where it can constitute up to 98% of the oil . Its molecular formula is , and it appears as a clear yellow liquid that is less dense than water and insoluble in it .

Citral exhibits various biological activities with potential applications. Studies suggest it possesses antimicrobial properties, potentially inhibiting the growth of bacteria and fungi []. The mechanism is proposed to involve disruption of the cell membrane or interference with essential cellular processes. Additionally, citral demonstrates anti-inflammatory and analgesic effects, possibly by modulating pain signaling pathways. However, further research is needed to fully elucidate the mechanisms underlying these activities.

- Oxidation: Citral can be oxidized to form citral oxide using hydrogen peroxide under interphase catalysis conditions .

- Condensation: It reacts with acetoacetic ester to yield products without opening the oxirane ring .

- Chemoselective Reactions: Citral can be transformed into other fragrant compounds such as citronellal, geraniol, and nerol through simple catalytic reactions .

The primary reaction products from citral conversion include pseudoionone and trace amounts of heavier compounds resulting from self-condensation .

Citral exhibits significant biological activities:

- Antimicrobial Properties: It has demonstrated effectiveness against various pathogens, including food-borne bacteria like Cronobacter sakazakii .

- Cytotoxic Effects: Studies indicate cytotoxicity against P(388) mouse leukemia cells, suggesting potential applications in cancer research .

- Insecticidal Activity: Citral has shown promising results in repelling insects and may act as a pheromone in certain species .

Citral can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting citral from plant sources like lemongrass and lemon myrtle.

- Chemical Synthesis: Laboratory synthesis includes chemoselective reactions that transform simpler compounds into citral using catalysts .

- Oxidation of Myrcene: Citral can also be synthesized through the oxidation of myrcene, a naturally occurring terpene.

Citral finds a wide range of applications across various industries:

- Flavoring Agent: It is widely used as a flavoring agent in food products due to its strong lemon flavor.

- Fragrance Industry: Citral is a key ingredient in perfumery, contributing to citrus scents and enhancing other fragrances .

- Synthesis of Other Compounds: It serves as a precursor for synthesizing vitamin A, lycopene, ionone, and methylionone .

- Pharmaceuticals: Its antimicrobial properties make it valuable in pharmaceutical formulations.

Research on citral's interactions reveals its instability under certain conditions. For instance:

- Citral degrades over time in aqueous solutions due to acid-catalyzed and oxidative reactions, leading to undesirable off-flavors .

- Emulsification techniques have been explored to stabilize citral in food products, indicating its susceptibility to degradation without proper formulation .

Several compounds share structural or functional similarities with citral. Here are some notable examples:

| Compound | Structure Type | Main Uses | Unique Features |

|---|---|---|---|

| Geraniol | Monoterpene alcohol | Fragrance and flavoring | Sweeter scent compared to citral |

| Limonene | Monoterpene | Flavoring agent | Citrus scent with anti-inflammatory properties |

| Citronellal | Monoterpene aldehyde | Insect repellent | Used extensively in perfumes |

| Nerol | Monoterpene alcohol | Fragrance | Less intense lemon note |

Citral's uniqueness lies in its specific aldehyde structure and strong lemon aroma, which distinguishes it from similar compounds like geraniol and citronellal that have different functional groups or scent profiles .

Steam distillation represents the most widely employed industrial method for citral extraction from lemongrass (Cymbopogon species), offering significant advantages in terms of cost-effectiveness and operational simplicity [1]. The optimization of steam distillation parameters is crucial for maximizing citral recovery while maintaining economic viability at industrial scales.

Operating Temperature and Pressure Conditions

Industrial steam distillation systems operate at atmospheric pressure with steam injection temperatures maintained at approximately 100°C [1]. This temperature regime ensures effective volatilization of citral compounds while preventing thermal degradation of the heat-sensitive aldehyde structure [1]. The process operates under atmospheric pressure conditions, utilizing the principle of partial pressure reduction through steam injection to enable volatilization at sub-atmospheric equivalent conditions [1].

Material Preparation and Loading Parameters

Plant material packing density emerges as a critical optimization parameter, with loose packing configurations demonstrating superior oil yields compared to tight packing arrangements [1]. Experimental data indicates that loose packing enhances intimate contact between steam and plant material, reducing resistance to upward flow of the oil-steam mixture [1]. Optimal material size specifications recommend chopping lemongrass to 10.0 millimeter particles, which facilitates improved mass transfer and extraction efficiency [2].

Steam Injection Rate Optimization

Steam injection rates require careful optimization to maximize citral recovery. For industrial-scale operations processing 100 kilogram batches, optimal steam injection rates range from 15 to 16 liters per hour [1]. Higher steam injection rates enhance oil yield up to the optimum level, with experimental evidence demonstrating increased oil production with elevated steam flow rates [1]. For larger scale operations processing 1000 kilogram batches, proportionally scaled steam injection rates of 125 to 160 liters per hour have proven effective [1].

Water-to-Material Ratio and Extraction Kinetics

The optimal water-to-material ratio for lemongrass steam distillation has been determined to be 5.66:1 (liters of water per kilogram of plant material) [2]. This ratio maximizes essential oil volume while maintaining process efficiency. Response surface methodology studies demonstrate that this ratio, combined with 180-minute distillation time and 10.0 millimeter material size, yields maximum essential oil recovery of 2.98 ± 0.02 milliliters per kilogram of plant material [2].

Temporal Extraction Profile

Industrial steam distillation exhibits characteristic temporal extraction profiles, with 75 to 80 percent of total oil recovery achieved within the first 2.5 hours of operation [1]. Extended distillation to 5 hours increases total recovery marginally, suggesting that the majority of extractable citral is recovered during the initial extraction phase [1]. This temporal profile follows first-order kinetic behavior, with oil extraction rate directly proportional to the remaining oil concentration in the plant material [1].

Quality Parameters and Citral Content

Steam distillation of lemongrass consistently produces essential oil containing 80 to 85 percent citral content [1]. The citral fraction comprises both geranial and neral isomers in their natural ratio of approximately 5:3 [3]. Two lemongrass varieties, designated RRL-16 and CKP-25, demonstrate essential oil contents of 0.28 and 0.5 percent respectively, with citral concentrations of 79-82 percent and 82-85 percent respectively [1].

Solvent Extraction Efficiency: Hexane vs. Ethanol Polarity Considerations

Solvent extraction methodology for citral isolation relies fundamentally on the principle of selective solubility based on polarity matching between solvent and target compound [4]. The efficiency of citral extraction demonstrates significant variation depending on solvent polarity characteristics and extraction temperature parameters.

Hexane Extraction Performance

Hexane, characterized by its low polarity index of 0.1, demonstrates exceptional selectivity for citral extraction from lemongrass powder [4]. At ambient temperature conditions (27°C), hexane extraction achieves the highest citral concentration of 239.08 ± 1.28 milligrams per milliliter [4]. This superior performance results from the compatibility between hexane's non-polar characteristics and citral's aldehyde structure, which exhibits relatively low polarity compared to other lemongrass constituents [4].

The extraction efficiency of hexane demonstrates temperature sensitivity, with significant reduction in citral concentration at elevated temperatures. At 40°C, hexane extraction yields only 20.97 ± 0.04 milligrams per milliliter, representing a dramatic decrease from ambient temperature performance [4]. At 60°C, citral concentration partially recovers to 39.63 ± 0.41 milligrams per milliliter, but remains substantially below optimal levels [4]. This temperature-dependent degradation likely results from thermal degradation of citral isomers (neral and geranial) at elevated temperatures [4].

Ethanol Extraction Characteristics

Ethanol, with its higher polarity index compared to hexane, demonstrates contrasting extraction behavior. While ethanol effectively extracts a broader range of phytochemicals including alkaloids, flavonoids, phenols, tannins, and terpenoids, its extraction capability for aldehyde compounds like citral remains limited [4]. Methanol extraction at 27°C yields only 7.16 ± 0.78 milligrams per milliliter citral concentration, significantly lower than hexane performance [4].

Interestingly, methanol demonstrates inverse temperature sensitivity compared to hexane. At 40°C, methanol extraction yields 6.80 ± 0.83 milligrams per milliliter, showing slight decrease from ambient temperature [4]. However, at 60°C, citral concentration increases to 24.58 ± 0.36 milligrams per milliliter, suggesting that elevated temperatures may enhance methanol's ability to extract citral, albeit still remaining inferior to hexane at ambient conditions [4].

Petroleum Ether Intermediate Performance

Petroleum ether demonstrates intermediate extraction efficiency, with citral concentrations ranging from 37.90 to 97.97 milligrams per milliliter across the temperature range studied [4]. The optimal temperature for petroleum ether extraction occurs at 40°C, yielding 97.97 ± 3.04 milligrams per milliliter [4]. This represents approximately 41 percent of hexane's optimal performance but significantly exceeds methanol extraction efficiency [4].

Extraction Yield vs. Citral Selectivity

An important distinction emerges between total extraction yield and citral selectivity. Methanol demonstrates the highest total extraction yield, ranging from 32.47 to 37.70 percent [4], with optimal yield achieved at 40°C [4]. However, this high yield primarily reflects methanol's ability to extract diverse phytochemicals rather than selective citral extraction [4]. Hexane, despite lower total yields (9.20 to 10.60 percent), demonstrates superior citral selectivity, making it the preferred solvent for citral-focused applications [4].

Accelerated Solvent Extraction Optimization

Advanced accelerated solvent extraction (ASE) techniques have been optimized for citral recovery from lemongrass, with optimal conditions determined as follows: extraction temperature of 120°C, extraction time of 7 minutes, dichloromethane as solvent, and two extraction cycles [5]. Under these optimized conditions, ASE demonstrates superior efficiency compared to traditional microhydrodistillation, with extraction recovery ranging from 64.9 to 91.2 percent compared to 74.3 to 95.2 percent for microhydrodistillation [5].

Advanced Separation Technologies: Fractional Distillation under Reduced Pressure

Fractional distillation under reduced pressure represents the most sophisticated approach for citral purification, enabling high-purity isolation while minimizing thermal degradation of heat-sensitive citral compounds [6] [7]. This advanced separation technology addresses the fundamental challenges associated with citral's thermal lability and the close boiling points of structurally similar compounds present in lemongrass oil.

Pressure Optimization and Boiling Point Depression

Vacuum distillation operates on the principle of boiling point depression through pressure reduction, enabling citral separation at significantly lower temperatures than atmospheric distillation [6]. Optimal operating pressure for citral fractional distillation has been determined to be 15 millimeters of mercury (mmHg) [8]. At this reduced pressure, citral compounds can be distilled at temperatures ranging from 45°C to 104.6°C, substantially below their atmospheric boiling points [9].

The pressure optimization prevents isomerization of citral to isocitrals during the distillation process [6]. Contrary to previous assumptions in citral synthesis, reducing the system pH to between 4 and 5 substantially inhibits isocitral formation without adversely affecting citral yield through degradation or formation of other compounds [6]. This pH control becomes particularly critical at reduced pressures where molecular interactions are modified.

Column Configuration and Efficiency Parameters

Optimal fractional distillation column configurations incorporate specific dimensional and operational parameters. Column height of 400 millimeters provides optimal separation efficiency while maintaining reasonable pressure drop across the column [8]. The distillation system operates with 120 theoretical plates, enabling high-resolution separation of citral from closely related compounds [10].

Power input optimization reveals that 165 watts provides optimal heating for the fractional distillation system [8]. This power level ensures adequate vapor generation while preventing excessive heating that could lead to thermal degradation. The combination of 400 millimeter column height, 15 mmHg operating pressure, and 165 watt power input corresponds to achieving maximum total citral content of 95 percent with 80 percent recovery in the primary fractions [8].

Reflux Ratio Optimization

Reflux ratio optimization plays a crucial role in determining separation efficiency and product purity. Optimal reflux ratios range from 10:10 to 60:10, with specific ratios selected based on desired purity levels and separation requirements [10]. Lower reflux ratios (10:10) provide faster distillation with adequate separation for most applications, while higher reflux ratios (60:10) achieve superior separation at the expense of increased processing time [10].

Response surface methodology studies demonstrate that reflux ratio affects the distribution of major components throughout different fractions. Under optimal conditions (reflux ratio 20:10 and 5 millibar pressure), citronellal and linalool components distribute across fractions 1 through 9, while hydrocarbon monoterpenes concentrate in fractions 1 through 4, and oxygenated monoterpenes dominate fractions 5 through 9 [10].

Fraction Analysis and Recovery Optimization

Advanced fractional distillation produces multiple fractions with distinct compositional profiles. Fractions F4 and F5 emerge as the primary fractions for citral recovery, containing the highest concentrations of target compounds [8]. The separation process enables concentration of citronellal to 84.86 percent in fraction 7, linalool to 20.13 percent in fraction 5, and sabinene to 19.83 percent in fraction 1 [10].

The fractional distillation process under reduced pressure achieves citral purification up to 95 percent purity [11]. Central composite design optimization reveals that product yield reaches 98.4 percent under optimal conditions: pressure of 55.9 millibar, temperature of 104.6°C, and pH of 4.8 [9]. These conditions represent the intersection of multiple optimization parameters that maximize both yield and purity.

Process Efficiency and Time Optimization

Vacuum distillation under reduced pressure significantly reduces processing time compared to atmospheric distillation. The process achieves up to 90 percent reduction in distillation time compared to conventional short-path apparatus [12]. This time reduction results from the lower operating temperatures and improved mass transfer characteristics under reduced pressure conditions.

Molecular distillation techniques, representing an extreme case of reduced pressure distillation, achieve citral purification with 95.0 percent content and 87.5 percent yield [11]. The molecular distillation process operates under conditions of 3000 Pascal pressure for primary distillation and 5 Pascal pressure for secondary distillation, both at 45°C [11]. These ultra-low pressure conditions enable separation based on differences in mean free path rather than boiling point differences.

Temperature and Pressure Relationship Optimization

The relationship between temperature and pressure in vacuum distillation follows predictable thermodynamic principles that enable precise process control. Nomographic calculations allow determination of expected boiling points under reduced pressure conditions, enabling accurate temperature control during distillation [13]. The vacuum distillation process typically exhibits temperature ranges of 10 to 20°C due to pressure fluctuations, which is normal for reduced pressure operations [13].

Purity

Physical Description

Liquid

Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline]

PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Pale yellow oily liquid; strong lemon aroma

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

229 °C

228.00 to 229.00 °C. @ 760.00 mm Hg

226-228 °C

Flash Point

195 °F (91 °C) (CLOSED CUP)

82 °C c.c.

Heavy Atom Count

Taste

CHARACTERISTIC BITTERSWEET

Vapor Density

Density

0.891-0.897 at 15 °C

Density: 0.885 to 0.891 at 25 °C/25 °C

0.9 g/cm³

0.885-0.891

LogP

2.76

Odor

Odor Threshold

Decomposition

Appearance

Melting Point

Storage

UNII

758ZMW724E

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Mechanism of Action

Essential oil constituents were tested for their neurophysiological effects in Periplaneta americana and Blaberus discoidalis /cockroaches/ ... Geraniol and citral had similar depressive effects but increased spontaneous firing at lower doses (threshold 2.5 x 10-4 M). Similar effects occurred in dorsal unpaired median (DUM) neurons, recorded intracellularly in the isolated terminal abdominal ganglion of P. Americana. ... citral produced biphasic effects (excitation at 10-4 M, depression at 2 x 10-3 M). All oils decreased excitability of silent DUM neurons that were depolarised by applied current... All oils reduced spike undershoot. Low doses of citral and geraniol (threshold ca. 10-4 M) reversibly increased the frequency of spontaneous foregut contractions and abolished them at 2 x 10-3 M (together with response to electrical stimulation).

Vapor Pressure

0.09 [mmHg]

Vapor pressure, Pa at 100 °C:

Pictograms

Irritant

Other CAS

5392-40-5

147060-73-9

Absorption Distribution and Excretion

In rat & mouse orally admin citral was rapidly absorbed from gi tract, resulting in uniform distribution of label throughout body of mouse by 12 hr. Radioactivity was excreted rapidly, major route being urinary tract. No evidence for long-term storage in body.

The disposition of citral was studied in male Fischer rats after iv, po, and dermal treatments. The pattern of distribution and elimination was the same after iv or oral exposure. Urine was the major route of elimination of citral-derived radioactivity, followed by feces, (14)C02, and expired. However, after dermal exposure, relatively less of the material was eliminated in the urine and more in the feces, suggesting a role for first-pass metabolism through the skin. Citral was almost completely absorbed orally; due to its extreme volatility, much of an applied dermal dose was lost. The citral remaining on the skin was fairly well absorbed. No effect of oral dose, from 5 to 500 mg/kg, was detected on disposition. Although the feces was a minor route of excretion, approximately 25% of the administered dose was eliminated via the bile within 4 hr of an iv dose. The metabolism of citral was both rapid and extensive. Within 5 min of an iv dose, no unmetabolized citral could be detected in the blood. Repeated exposure to citral resulted in an increase in biliary elimination, without any significant change in the pattern of urinary, fecal, or exhaled excretion. This suggests that citral may induce at least one pathway of its own metabolism. The rapid metabolism and excretion of this compound suggest that significant bioaccumulation of citral would not occur.

Metabolism Metabolites

Citral is a naturally occurring aliphatic aldehyde of the terpene series and is an isomeric mixture of geranial and neral. In this study, urinary metabolites of citral in male F344 rats were characterized. Stereospecific oxidation of citral at the C-8 methyl was investigated, as was the hydrolytic sensitivity of biliary and urinary metabolites. For metabolite identification, urine was collected over dry ice for 24 hr after a single po 500 mg/kg dose of (l4)C citral. Elimination in urine was rapid, with approximately 50% of the dose excreted within 24 hr. Citral was rapidly metabolized and excreted as metabolites, including several acids and a biliary glucuronide. Seven urinary metabolites were isolated and identified: 3-hydroxy-3,7-dimethyl-6-octenedioic acid; 3,8-dihydroxy-3,7-dimethyl-6-octenolc acid; 3,9-dihydroxy-3,7-dimethyl-6-octenolc acid; E- and Z-3,7-dimethyl-2,6-octadienedioic acid; 3,7-dimethyl-6-octenedioic acid; and E-3,7-dimethyl-2,6-octadienoic acid. Although citral is an alpha,beta-unsaturated aldehyde and has the potential of being reactive, the urinary metabolites of citral appear to arise from metabolic pathways other than nucleophilic addition to the double bond.

Reports of the in vivo metabolism of citral suggest that a primary route of metabolism is conversion to the corresponding acid presumably by aldehyde dehydrogenases. In the present study, hepatic mitochondrial and cytosolic fractions were prepared from male Sprague-Dawley rats to assess in vitro metabolism of citral. Evidence of aldehyde dehydrogenases-mediated citral oxidation was not seen in either subcellular fraction. On the contrary, citral was found to be a potent inhibitor of acetaldehyde oxidation by the low-KM mitochondrial form of aldehyde dehydrogenases. Measurement of the in vitro acetaldehyde oxidation rates of this isozyme in the presence of citral lead to the estimation of a Ki of 360 nM. It was observed that citral was readily reduced to the corresponding alcohol by alcohol dehydrogenase in the cytosolic fraction. The reduction of citral in the presence of NADH proceeded at two distinct rates. It is possible that the differential alcohol dehydrogenase-mediated reduction rates of citral are the result of varying affinities for the enzyme of two citral, isomers, geranial (trans) and neral (cis).

Associated Chemicals

Neral;106-26-3

Wikipedia

1-Bromobutane

Use Classification

Agrochemicals -> Pesticides

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking

Methods of Manufacturing

SYNTHESIS FROM ISOPRENE.

Principal constituent of lemongrass oil & can be isolated by fractional distillation. Obtained synthetically by oxidation of geraniol, nerol, or linalool by chromic acid.

Citral is isolated by distillation from lemongrass oil ... and from Litsea cubeba oil ... It is the main component of these oils.

For more Methods of Manufacturing (Complete) data for CITRAL (8 total), please visit the HSDB record page.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

2,6-Octadienal, 3,7-dimethyl-, (2E)-: ACTIVE

2,6-Octadienal, 3,7-dimethyl-: ACTIVE

WILL CAUSE DISCOLORATION OF WHITE SOAPS & ALKALINE COSMETICS.

In public use before the 1900s.

Citral, trans-cinnamaldehyde, (-)-perillaldehyde, (-)-citronellal, eugenol and carvacrol were tested for their influence on microbial count in air by vaporizing with an air washer. The highest antibacterial activity was observed when (-)-perillaldehyde was sprayed. The average reduce of germ count was 53%. On the other hand, the antimicrobial activity of eugenol was the lowest of these six compounds. The average reduction of germ count was 13%. When water without volatile compounds was sprayed, the colony forming units increased. These results suggest the utility of selected aroma-compounds for the control of bacteria in the room.

NON-ALCOHOLIC BEVERAGES 9.2 PPM; ICE CREAM, ICES, ETC 23 PPM; CANDY 41 PPM; BAKED GOODS 43 PPM; CHEWING GUM 170 PPM.

Analytic Laboratory Methods

ON ACIDIFICATION WITH METHANOLIC H2SO4, PERMANENT MEASURABLE GREEN COLOR IS DEVELOPED WITH CITRAL. QUANTITATIVE THIN LAYER CHROMATOGRAPHY WAS ALSO ADOPTED FOR DETERMINATION OF CITRAL IN VOLATILE OILS MAKING USE OF PROPOSED COLOR REACTION.

GAS CHROMATOGRAPHIC ANALYSIS OF CITRAL.

Method: AOAC 918.02; Procedure: colorimetric method; Analyte: citral; Matrix: lemon and orange extracts; Detection Limit: not provided.

Method: AOAC 963.17; Procedure: barbituric acid condensation method; Analyte: citral; Matrix: flavor extracts and toilet preparations; Detection Limit: not provided.

Interactions

The ability of citral to modulate tumor promotion was tested in a two-stage skin carcinogenesis study in hairless mice. The dorsal skins of female skh/hr1 mice were initiated with 0.1 umol dimethylbenzanthracene, and tumors were promoted by twice-weekly application of 10 nmol of tetradecanionyl-phorbol-13-acetate (TPA) for 20 weeks. Prior to each TPA application, citral was given with 0, 1 or 10 umol. Citral had a dose-dependent inhibitory effect on tumor production in the TPA promoted groups.

Citral inhibits the formation of retinoic acid from retinol in mouse epidermis. Since skin-carcinogenesis is sensitive to retinoid status, and retinoic acid may be the active form of vitamin A in the epidermis, citral was tested for its ability to modulate tumor promotion in a two-stage skin-carcinogenesis study in hairless mice. The dorsal skins of female SKH/HRL mice were initiated with 0.1 umol dimethylbenzanthracene, and tumors were promoted by twice-weekly application of l0 nmol of tetradecanoylphorbol-13-acetate (TPA) for 20 weeks. Prior to each TPA application groups were dosed with 0, l umol or 10 umol citral. Citral had a dose-dependent inhibitory effect on tumor-production in the TPA promoted groups. At 10 weeks of promotion the percentage of mice with tumors were 88%, 72% and 60%, for the 0, 1 and l0 umol citral treated groups, and the numbers (mean + or- SD) of tumors per affected animal were 7.3 + or - 6.6, 3.9 + or - 4.2, and 3.7 + or - 3.5, respectively. At 15 weeks of promotion the tumor incidence was 96%, 96% and 84%, respectively, and the number of tumors per affected animal were 9.5 + or - 6.8, 7.2 + or - 4.6 and 4.5 + or - 3.3, respectively. The mice in the high dose citral group had significantly fewer tumors. When the study was terminated at 20 weeks of promotion all mice had at least one tumor, but the number of tumors per affected mouse were lower in the citral treated groups.

Stability Shelf Life

Dates

2: Galié S, García-Gutiérrez C, Miguélez EM, Villar CJ, Lombó F. Biofilms in the Food Industry: Health Aspects and Control Methods. Front Microbiol. 2018 May 7;9:898. doi: 10.3389/fmicb.2018.00898. eCollection 2018. Review. PubMed PMID: 29867809; PubMed Central PMCID: PMC5949339.

3: Gaonkar R, Shiralgi Y, Lakkappa DB, Hegde G. Essential oil from Cymbopogon flexuosus as the potential inhibitor for HSP90. Toxicol Rep. 2018 Apr 5;5:489-496. doi: 10.1016/j.toxrep.2018.03.014. eCollection 2018. PubMed PMID: 29854620; PubMed Central PMCID: PMC5978008.

4: Costa S, Cavadas C, Cavaleiro C, Salgueiro L, do Céu Sousa M. In vitro susceptibility of Trypanosoma brucei brucei to selected essential oils and their major components. Exp Parasitol. 2018 Jul;190:34-40. doi: 10.1016/j.exppara.2018.05.002. Epub 2018 May 18. PubMed PMID: 29778466.

5: Xu J, Zhang M, Zhang X, Yang H, Sun B, Wang Z, Zhou Y, Wang S, Liu X, Liu L. Contribution of Hepatic Retinaldehyde Dehydrogenase Induction to Impairment of Glucose Metabolism by High-Fat Diet Feeding in C57BL/6J Mice. Basic Clin Pharmacol Toxicol. 2018 May 12. doi: 10.1111/bcpt.13039. [Epub ahead of print] PubMed PMID: 29753302.

6: Afzal S, Maswal M, Dar AA. Rheological behavior of pH responsive composite hydrogels of chitosan and alginate: Characterization and its use in encapsulation of citral. Colloids Surf B Biointerfaces. 2018 May 2;169:99-106. doi: 10.1016/j.colsurfb.2018.05.002. [Epub ahead of print] PubMed PMID: 29753183.

7: Bandeira Junior G, Sutili FJ, Gressler LT, Ely VL, Silveira BP, Tasca C, Reghelin M, Matter LB, Vargas APC, Baldisserotto B. Antibacterial potential of phytochemicals alone or in combination with antimicrobials against fish pathogenic bacteria. J Appl Microbiol. 2018 May 9. doi: 10.1111/jam.13906. [Epub ahead of print] PubMed PMID: 29741243.

8: El-Nabarawi MA, Shamma RN, Farouk F, Nasralla SM. Dapsone-Loaded Invasomes as a Potential Treatment of Acne: Preparation, Characterization, and In Vivo Skin Deposition Assay. AAPS PharmSciTech. 2018 May 3. doi: 10.1208/s12249-018-1025-0. [Epub ahead of print] PubMed PMID: 29725903.

9: Ailincai D, Tartau Mititelu L, Marin L. Drug delivery systems based on biocompatible imino-chitosan hydrogels for local anticancer therapy. Drug Deliv. 2018 Nov;25(1):1080-1090. doi: 10.1080/10717544.2018.1466937. PubMed PMID: 29722585.

10: Mukilan M, Bogdanowicz W, Marimuthu G, Rajan KE. Odour discrimination learning in the Indian greater short-nosed fruit bat (Cynopterus sphinx): differential expression of Egr-1, C-fos and PP-1 in the olfactory bulb, amygdala and hippocampus. J Exp Biol. 2018 Jun 15;221(Pt 12). pii: jeb175364. doi: 10.1242/jeb.175364. PubMed PMID: 29674380.

11: Wang Y, Feng K, Yang H, Zhang Z, Yuan Y, Yue T. Effect of Cinnamaldehyde and Citral Combination on Transcriptional Profile, Growth, Oxidative Damage and Patulin Biosynthesis of Penicillium expansum. Front Microbiol. 2018 Mar 29;9:597. doi: 10.3389/fmicb.2018.00597. eCollection 2018. PubMed PMID: 29651282; PubMed Central PMCID: PMC5884930.

12: Carvalho PMM, Macêdo CAF, Ribeiro TF, Silva AA, Da Silva RER, de Morais LP, Kerntopf MR, Menezes IRA, Barbosa R. Effect of the Lippia alba (Mill.) N.E. Brown essential oil and its main constituents, citral and limonene, on the tracheal smooth muscle of rats. Biotechnol Rep (Amst). 2017 Dec 6;17:31-34. doi: 10.1016/j.btre.2017.12.002. eCollection 2018 Mar. PubMed PMID: 29619330; PubMed Central PMCID: PMC5881402.

13: Chhikara N, Kour R, Jaglan S, Gupta P, Gat Y, Panghal A. Citrus medica: nutritional, phytochemical composition and health benefits - a review. Food Funct. 2018 Apr 25;9(4):1978-1992. doi: 10.1039/c7fo02035j. Review. PubMed PMID: 29594287.

14: Maruoka T, Kitanaka A, Kubota Y, Yamaoka G, Kameda T, Imataki O, Dobashi H, Bandoh S, Kadowaki N, Tanaka T. Lemongrass essential oil and citral inhibit Src/Stat3 activity and suppress the proliferation/survival of small-cell lung cancer cells, alone or in combination with chemotherapeutic agents. Int J Oncol. 2018 Mar 13. doi: 10.3892/ijo.2018.4314. [Epub ahead of print] PubMed PMID: 29568932.

15: Bitzer ZT, Goel R, Reilly SM, Elias RJ, Silakov A, Foulds J, Muscat J, Richie JP Jr. Effect of flavoring chemicals on free radical formation in electronic cigarette aerosols. Free Radic Biol Med. 2018 May 20;120:72-79. doi: 10.1016/j.freeradbiomed.2018.03.020. Epub 2018 Mar 13. PubMed PMID: 29548792; PubMed Central PMCID: PMC5940571.

16: OuYang Q, Tao N, Zhang M. A Damaged Oxidative Phosphorylation Mechanism Is Involved in the Antifungal Activity of Citral against Penicillium digitatum. Front Microbiol. 2018 Feb 16;9:239. doi: 10.3389/fmicb.2018.00239. eCollection 2018. PubMed PMID: 29503638; PubMed Central PMCID: PMC5820319.

17: Bayala B, Bassole IHN, Maqdasy S, Baron S, Simpore J, Lobaccaro JA. Cymbopogon citratus and Cymbopogon giganteus essential oils have cytotoxic effects on tumor cell cultures. Identification of citral as a new putative anti-proliferative molecule. Biochimie. 2018 Mar 6. pii: S0300-9084(18)30056-7. doi: 10.1016/j.biochi.2018.02.013. [Epub ahead of print] PubMed PMID: 29501481.

18: Pérez Zamora CM, Torres CA, Nuñez MB. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America. Molecules. 2018 Mar 1;23(3). pii: E544. doi: 10.3390/molecules23030544. Review. PubMed PMID: 29494478.

19: Alam MF, Varshney S, Khan MA, Laskar AA, Younus H. In vitro DNA binding studies of therapeutic and prophylactic drug citral. Int J Biol Macromol. 2018 Jul 1;113:300-308. doi: 10.1016/j.ijbiomac.2018.02.098. Epub 2018 Feb 22. PubMed PMID: 29477540.

20: Mani López E, Valle Vargas GP, Palou E, López Malo A. Penicillium expansum Inhibition on Bread by Lemongrass Essential Oil in Vapor Phase. J Food Prot. 2018 Feb 23:467-471. doi: 10.4315/0362-028X.JFP-17-315. [Epub ahead of print] PubMed PMID: 29474143.